Technical Guide: Six-Step Synthesis of 1-Carboxyallenyl Phosphate
Technical Guide: Six-Step Synthesis of 1-Carboxyallenyl Phosphate
This technical guide details the six-step synthesis of 1-Carboxyallenyl Phosphate (CAP) , a potent mechanism-based inhibitor and transition-state analogue of Phosphoenolpyruvate Carboxylase (PEPC).
The protocol is grounded in the foundational work of Wirsching & O'Leary (1988) , focusing on the critical isomerization of propargylic precursors to the allenic scaffold.
Executive Summary & Target Profile
1-Carboxyallenyl Phosphate (CAP) is the allenic homologue of phosphoenolpyruvate (PEP).[1] Unlike PEP, which contains a simple enol phosphate, CAP features a cumulated diene (allene) system. This structural rigidity and extended conjugation make it a vital probe for studying the stereochemical and mechanistic constraints of PEP-utilizing enzymes, specifically PEP Carboxylase (PEPC) and Pyruvate Kinase (PK) .
Target Molecule Profile
| Property | Description |
| IUPAC Name | 2-(Phosphonooxy)buta-2,3-dienoic acid |
| Common Name | 1-Carboxyallenyl Phosphate (CAP) |
| Role | Suicide substrate / Mechanism-based inhibitor |
| Key Mechanism | Hydrolysis by PEPC (acts as a pseudo-substrate); inactivates via sulfhydryl modification.[1] |
| Stability | Labile; requires storage at -20°C as a salt (e.g., Cyclohexylammonium). |
Retrosynthetic Analysis
The synthesis relies on constructing the energetic allenyl phosphate bond (
Strategic Disconnection:
-
Precursor 1: Protected Allenyl Phosphate Ester (via rearrangement).
-
Precursor 2: Propargyl Phosphate Intermediate.
-
Starting Material: Methyl 2-hydroxy-3-butynoate (derived from Methyl Glyoxylate + Acetylene).
Caption: Retrosynthetic logic flow from the target allenic phosphate back to commodity precursors.
Detailed Synthesis Protocol (The Six Steps)
Phase 1: Construction of the Carbon Skeleton
The first objective is to synthesize Methyl 2-hydroxy-3-butynoate . This provides the C4 skeleton with the necessary propargylic alcohol functionality.
Step 1: Preparation of Methyl Glyoxylate
Note: Commercial methyl glyoxylate is often supplied as a hemiacetal and must be cracked or distilled.
-
Reagents: Dimethyl tartrate (precursor) or Methyl glyoxylate hemiacetal,
. -
Procedure: Distill methyl glyoxylate from phosphorus pentoxide (
) under reduced pressure to obtain the pure aldehyde form. -
Criticality: The aldehyde must be anhydrous to prevent side reactions with the acetylide in Step 2.
Step 2: Nucleophilic Addition of Acetylene
-
Reagents: Lithium Acetylide (prepared in situ from Acetylene + n-BuLi) or Ethynylmagnesium bromide; THF (solvent).
-
Protocol:
-
Cool dry THF to -78°C.
-
Generate Lithium Acetylide by bubbling acetylene gas into n-BuLi/THF.
-
Slowly add freshly distilled Methyl Glyoxylate (from Step 1).
-
Quench with saturated
.
-
-
Product: Methyl 2-hydroxy-3-butynoate .[1]
-
Validation:
NMR should show a doublet for the methine proton and a triplet for the terminal alkyne proton.
Phase 2: Phosphorylation and Rearrangement (The Key Steps)
This phase converts the stable alcohol into the reactive allenyl phosphate.
Step 3: Phosphorylation of the Propargyl Alcohol
-
Reagents: Diethyl chlorophosphate (or Diphenyl chlorophosphate), Pyridine (base),
. -
Protocol:
-
Dissolve Methyl 2-hydroxy-3-butynoate in dry DCM containing Pyridine.
-
Add Diethyl chlorophosphate dropwise at 0°C.
-
Stir until the alcohol is consumed (TLC monitoring).
-
-
Mechanism: Nucleophilic attack of the hydroxyl oxygen on the phosphorus center, eliminating chloride.
-
Product: Methyl 2-(diethylphosphoryloxy)-3-butynoate (Propargyl phosphate).
Step 4: Base-Catalyzed Isomerization (The Wirsching Shift)
-
Reagents: Triethylamine (
) or Potassium tert-butoxide (catalytic), THF. -
Protocol:
-
Treat the Propargyl phosphate from Step 3 with base at room temperature.
-
The base abstracts the acidic
-proton (propargylic position). -
The anion undergoes a prototropic rearrangement (or [1,3]-shift) to form the conjugated allenyl system.
-
-
Product: Methyl 2-(diethylphosphoryloxy)buta-2,3-dienoate .
-
Validation:
NMR is diagnostic. The terminal alkyne signal disappears, replaced by the characteristic allenic protons ( ) appearing as a doublet at ppm.
Phase 3: Deprotection and Isolation
The final phase removes the ethyl/methyl protecting groups without destroying the labile allenyl phosphate bond.
Step 5: Phosphate Ester Deprotection (Silyl-Dealkylation)
-
Reagents: Bromotrimethylsilane (TMSBr), DCM, followed by Methanol/Water.
-
Protocol:
-
Dissolve the allenyl phosphate diester in dry DCM at 0°C.
-
Add excess TMSBr (McKenna reaction). This converts
to . -
Evaporate volatiles and treat with Methanol/Water to hydrolyze the silyl esters to the phosphonic acid.
-
-
Why TMSBr? Acidic or basic hydrolysis of phosphate esters is too harsh and would likely hydrolyze the enol phosphate bond itself. TMSBr allows neutral dealkylation.
Step 6: Methyl Ester Hydrolysis and Salt Formation
-
Reagents: Lithium Hydroxide (LiOH) or NaOH (1 equivalent), Water/Dioxane.
-
Protocol:
-
Treat the mono-methyl ester with 1.0 equivalent of base at 0°C.
-
Monitor carefully to avoid hydrolyzing the phosphate-allene bond.
-
Purify via anion-exchange chromatography (e.g., DEAE-Sephadex) using a triethylammonium bicarbonate gradient.
-
Isolate as the Cyclohexylammonium salt for stability.
-
-
Final Product: 1-Carboxyallenyl Phosphate .[1][2][4][5][6][7]
Experimental Data Summary
The following parameters define the successful synthesis and characterization of CAP.
| Parameter | Value/Observation | Notes |
| Overall Yield | ~20 - 30% | Losses primarily occur during purification of the labile allene. |
| Key NMR Signal ( | Represents the terminal methylene of the allene ( | |
| UV Absorbance | Characteristic of the conjugated allene-ester system. | |
| Enzyme Kinetics ( | ~ Low | Acts as a competitive inhibitor initially, then inactivates. |
| Stability | Rapidly hydrolyzes to 2-oxo-3-butenoate (vinyl glyoxylate). |
Mechanism of Action (PEPC Inhibition)
CAP acts as a "suicide substrate." It binds to the PEPC active site, mimicking PEP. However, the processing of the allenyl group leads to a reactive electrophile.
Caption: Mechanism of PEPC inactivation. CAP is hydrolyzed to a reactive Michael acceptor which alkylates active site residues.
Mechanistic Insight: Unlike PEP, which is carboxylated to oxaloacetate, CAP is primarily hydrolyzed by PEPC. The product of this hydrolysis is 2-oxo-3-butenoate (also known as vinyl glyoxylate). This species contains a conjugated enone system that is highly reactive toward nucleophiles. It irreversibly alkylates essential sulfhydryl (cysteine) groups on the enzyme, leading to inactivation.
References
-
Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate.[2][3] Biochemistry, 27(4), 1355–1360.[4][6] Link
-
Sikkema, K. D., & O'Leary, M. H. (1988). Synthesis and study of phosphoenolthiopyruvate.[2][4] Biochemistry, 27(4), 1342–1347.[2][4] Link
-
O'Leary, M. H. (1982). Phosphoenolpyruvate carboxylase: an enzymologist's view.[4] Annual Review of Plant Physiology, 33(1), 297-315. Link
-
McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (20), 739. Link
Sources
- 1. 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EzCatDB T00217 [ezcatdb.cbrc.pj.aist.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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